5,7-Dibromoquinolin-8-yl 4-chloro-2-methylbenzenesulfonate
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Overview
Description
5,7-Dibromoquinolin-8-yl 4-chloro-2-methylbenzene-1-sulfonate is a versatile chemical compound with significant potential in scientific research. This compound is known for its unique structure, which combines a quinoline moiety with a sulfonate group, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-2-methylbenzene-1-sulfonate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-chloro-2-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-chloro-2-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting its structure and function. Additionally, the sulfonate group can interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromoquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate
- 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate
- 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
Uniqueness
Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-2-methylbenzene-1-sulfonate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C16H10Br2ClNO3S |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H10Br2ClNO3S/c1-9-7-10(19)4-5-14(9)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3 |
InChI Key |
BUZRRMRBBOPQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
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